molecular formula C10H5FN2 B3131368 7-Fluoroquinoline-3-carbonitrile CAS No. 352521-51-8

7-Fluoroquinoline-3-carbonitrile

Cat. No.: B3131368
CAS No.: 352521-51-8
M. Wt: 172.16 g/mol
InChI Key: CRDISMZBOJPSJG-UHFFFAOYSA-N
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Description

7-Fluoroquinoline-3-carbonitrile is a fluorinated quinoline derivative with the molecular formula C10H5FN2. This compound is notable for its unique structure, which includes a quinoline ring substituted with a fluorine atom at the 7th position and a cyano group at the 3rd position. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research .

Safety and Hazards

The safety information for 7-Fluoroquinoline-3-carbonitrile includes several hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Quinoline derivatives, including 7-Fluoroquinoline-3-carbonitrile, are of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance . The future directions in this field involve exploring the drug-likeness of the quinoline-hybrids and the influence of substituent characteristics and position on the biological activity of the compounds .

Preparation Methods

The synthesis of 7-Fluoroquinoline-3-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould-Jacobs reaction, Friedländer synthesis, and Pfitzinger reaction are classical methods used for constructing the quinoline scaffold . These methods often involve the use of transition metal catalysts, ionic liquids, or green chemistry protocols to enhance efficiency and reduce environmental impact .

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

7-Fluoroquinoline-3-carbonitrile undergoes various chemical reactions, including:

Comparison with Similar Compounds

7-Fluoroquinoline-3-carbonitrile can be compared to other fluorinated quinolines, such as:

    7-Fluoro-4-quinolinecarboxylic acid: This compound also contains a fluorine atom at the 7th position but has a carboxylic acid group instead of a cyano group.

    7-Fluoro-2-methylquinoline: This derivative has a methyl group at the 2nd position and a fluorine atom at the 7th position.

The unique combination of a fluorine atom and a cyano group in this compound imparts distinct properties, such as enhanced stability and reactivity, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

7-fluoroquinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5FN2/c11-9-2-1-8-3-7(5-12)6-13-10(8)4-9/h1-4,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRDISMZBOJPSJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701302482
Record name 7-Fluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352521-51-8
Record name 7-Fluoro-3-quinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352521-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-3-quinolinecarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701302482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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